Chromozym Try

Vue d'ensemble

Description

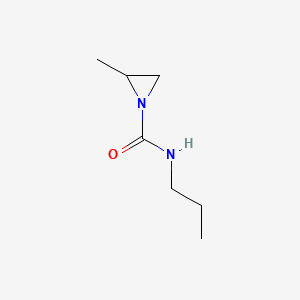

Chromozym Try is a synthetic substrate used for the determination of trypsin activity . It’s used in various activity measurements, showing low variance . The increase in absorption at 405 nm is easily measured . It’s used for the photometric determination of activity of proteases which hydrolyze peptides at the carboxylic side of arginine .

Molecular Structure Analysis

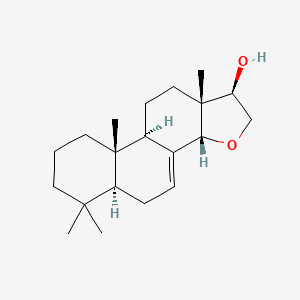

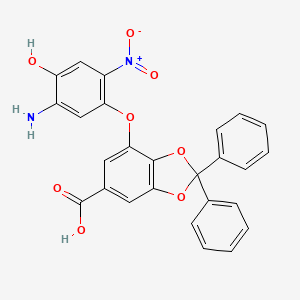

The molecular formula of Chromozym Try is C29H40N8O9 . The chemical name is benzyl ((S)-1-(((2-(((S)-5-((diaminomethylene)amino)-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate acetate .Chemical Reactions Analysis

Chromozym Try is used as a substrate in enzymatic reactions, specifically for the determination of trypsin activity . Trypsin, a serine protease, cleaves Chromozym Try at the carboxylic side of arginine .Physical And Chemical Properties Analysis

Chromozym Try appears as a white to yellowish powder . It has a high purity, with Chromozym Try, acetate being ≥89% and Chromozym Try (enzymatically) being ≥80% . It also contains ≤5% water (K. Fischer) and ≤0.5% free 4-Nitraniline . It’s stable at +15 to +25°C within specification range for 24 months .Applications De Recherche Scientifique

Translating the Histone Code by Jenuwein, T. & Allis, C. (2001). This paper discusses chromatin, the physiological template of all eukaryotic genetic information, and how posttranslational modifications of histone amino termini regulate access to the underlying DNA. It also introduces the concept of a “histone code” (Jenuwein & Allis, 2001).

Controlling the Double Helix by Felsenfeld, G. & Groudine, M. (2003). This research provides insights into chromatin structure and its control over gene expression and other fundamental cellular processes (Felsenfeld & Groudine, 2003).

Chromatin Its History, Current Research, and the Seminal Researchers and their Philosophy

by Deichmann, U. (2016). This article provides a historical perspective on chromatin research, focusing on its structure and function in gene regulatory processes (Deichmann, 2016).

Synthetic Post-Translational Modification of Histones by Nadal, S., Raj, R., Mohammed, S., & Davis, B. G. (2018). This paper explores synthetic and chemical biology techniques for studying histone post-translational modifications and their impact on chromatin biology (Nadal et al., 2018).

Histone and Chromatin Cross-Talk by Fischle, W., Wang, Y., & Allis, C. (2003). It discusses the dynamic changes in chromatin organization and their regulatory role in genomic function (Fischle, Wang, & Allis, 2003).

Histones Annotating Chromatin

by Campos, E. & Reinberg, D. (2009). This review focuses on the covalent posttranslational modifications of histones and their effects on transcription and DNA packaging (Campos & Reinberg, 2009).

Mécanisme D'action

Target of Action

Chromozym Try is a synthetic substrate that primarily targets proteases . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis .

Mode of Action

Chromozym Try interacts with its target proteases by serving as a substrate for these enzymes . When proteases encounter Chromozym Try, they cleave it, leading to an increase in absorption at 405 nm . This change in absorption can be easily measured, making Chromozym Try a useful tool for determining protease activity .

Biochemical Pathways

The interaction of Chromozym Try with proteases affects the biochemical pathways associated with protein degradation. By serving as a substrate for proteases, Chromozym Try can influence the rate and extent of protein breakdown. The specific pathways affected can vary depending on the types of proteases present and their roles in cellular metabolism .

Pharmacokinetics

As a synthetic substrate, it is likely that chromozym try’s bioavailability and pharmacokinetic profile are influenced by factors such as its chemical structure, formulation, route of administration, and the physiological characteristics of the individual or system in which it is used .

Result of Action

The primary molecular effect of Chromozym Try’s action is the cleavage of the substrate by proteases, resulting in an increase in absorption at 405 nm . This change can be quantified and used to measure protease activity. On a cellular level, the use of Chromozym Try can influence processes that depend on protease activity, such as protein turnover, cell signaling, and apoptosis .

Action Environment

The action, efficacy, and stability of Chromozym Try can be influenced by various environmental factors. These may include the pH and temperature of the system, the presence of other substrates or inhibitors, and the concentration and activity of the target proteases . Understanding these factors is crucial for optimizing the use of Chromozym Try in different applications .

Propriétés

IUPAC Name |

acetic acid;benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N8O7.C2H4O2/c1-17(2)23(34-27(39)42-16-18-7-4-3-5-8-18)25(38)31-15-22(36)33-21(9-6-14-30-26(28)29)24(37)32-19-10-12-20(13-11-19)35(40)41;1-2(3)4/h3-5,7-8,10-13,17,21,23H,6,9,14-16H2,1-2H3,(H,31,38)(H,32,37)(H,33,36)(H,34,39)(H4,28,29,30);1H3,(H,3,4)/t21-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVPFYDKQBSPHP-IUQUCOCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromozym Try | |

CAS RN |

86170-43-6 | |

| Record name | L-Argininamide, N-[(phenylmethoxy)carbonyl]-L-valylglycyl-N-(4-nitrophenyl)-, monoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86170-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(benzyloxy)carbonyl]-L-valylglycyl-N-(p-nitrophenyl)-L-argininamide monoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-2,2-diphenyl-1,3-benzodioxole-6-carboxylic acid](/img/structure/B561469.png)

![DI[Tris(hydroxymethyl)aminomethane] oxalate](/img/structure/B561470.png)